molecular formula C18H23N5O4S B2367087 4-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 946283-42-7

4-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2367087
CAS RN: 946283-42-7
M. Wt: 405.47
InChI Key: HKYJOWGXXGPAII-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Phenyl Benzenesulfonamides as 5-HT6 Antagonists

  • Compounds such as substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides have been identified as high affinity and selective 5-HT6 antagonists. These compounds exhibit a range of pharmacokinetic profiles and are studied for their potential in treating disorders involving cognitive deficits, such as Alzheimer's disease and schizophrenia (Bromidge et al., 2001).

Anti-HIV Activity

  • Analogues of this compound class have been explored as non-nucleoside HIV-1 reverse transcriptase inhibitors. Derivatives like 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride demonstrated significant inhibition of HIV-1 reverse transcriptase (Romero et al., 1994).

Development of Cognitive Enhancing Agents

  • Compounds like SB-399885, which are related in structure, have shown potential as cognitive enhancers. They demonstrate high affinity for 5-HT6 receptors and have been found to reverse deficits in rat models, suggesting potential applications in treating cognitive disorders (Hirst et al., 2006).

Antimicrobial and Anti-Inflammatory Properties

  • Piperazine derivatives have been studied for their anti-inflammatory and antimicrobial activities. Compounds with structures similar to 4-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide showed promising activity against pro-inflammatory cytokines and pathogenic bacterial and fungal strains (Hatnapure et al., 2012).

Anionic Polymerization Applications

  • The anionic polymerizations of related N,N-dimethyl- and N,N-diethyl-4-vinylbenzenesulfonamides have been explored, leading to the development of novel polymers and block copolymers with potential industrial applications (Ishizone et al., 1991).

properties

IUPAC Name

4-[4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-21(2)28(25,26)15-6-4-14(5-7-15)18(24)23-12-10-22(11-13-23)16-8-9-17(27-3)20-19-16/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYJOWGXXGPAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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